3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a ketone, and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach is the condensation reaction between a thiophene derivative and an indole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The purification process often includes crystallization and chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and specific solvents like dichloromethane (CH₂Cl₂).
Major Products
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a component in organic electronics.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and exhibit similar chemical properties.
Indole Derivatives: Compounds such as indole-3-carbinol and indomethacin share the indole core and have comparable biological activities.
Uniqueness
3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17NO3S |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-hydroxy-3-(2-oxo-2-thiophen-2-ylethyl)-1-propan-2-ylindol-2-one |
InChI |
InChI=1S/C17H17NO3S/c1-11(2)18-13-7-4-3-6-12(13)17(21,16(18)20)10-14(19)15-8-5-9-22-15/h3-9,11,21H,10H2,1-2H3 |
InChI Key |
NWTSMDVBWKXIBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CS3)O |
Origin of Product |
United States |
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